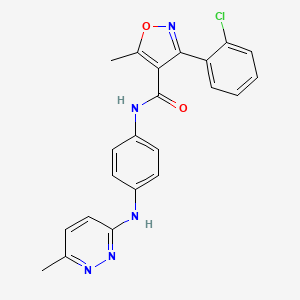

3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide

Beschreibung

BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-13-7-12-19(27-26-13)24-15-8-10-16(11-9-15)25-22(29)20-14(2)30-28-21(20)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZZXGPPVUELPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide is a member of the isoxazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and analgesia. This article reviews the synthesis, biological evaluations, and pharmacological potential of this compound, drawing on various research findings.

Synthesis

The synthesis of isoxazole derivatives typically involves the reaction of substituted oximes with acetic acid derivatives, followed by cyclization and functional group modifications. For our compound, the synthetic route likely includes:

- Formation of Oxime: Reaction of an appropriate aldehyde with hydroxylamine.

- Cyclization: Treatment with ethyl acetoacetate in the presence of acid catalysts.

- Formation of Carboxamide: Coupling with amines to yield the final product.

Anticancer Potential

Recent studies have shown that isoxazole derivatives exhibit significant anticancer activity against various cell lines. For instance:

- Cytotoxicity Studies: The compound demonstrated potent cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

These values suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which isoxazole derivatives exert their anticancer effects often involves:

- Induction of Apoptosis: Compounds similar to our target have been shown to shift cancer cells towards apoptosis rather than necrosis, indicating a potential pathway for therapeutic action .

- Cell Cycle Arrest: Some derivatives have been noted to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .

Analgesic Activity

In addition to anticancer properties, isoxazole derivatives are also explored for their analgesic effects:

- Analgesic Studies: Compounds were evaluated using acetic acid-induced writhing assays and hot plate tests in animal models. Certain derivatives exhibited significant analgesic activity comparable to standard analgesics like tramadol .

Comparative Data Table

| Activity Type | Cell Line | IC50 Value (μg/ml) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 39.80 | |

| Anticancer | HeLa | 15.48 | |

| Anticancer | Hep3B | 23.00 | |

| Analgesic | Acetic Acid Writhing Assay | Not specified |

Case Studies

- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications at specific positions on the isoxazole ring significantly affected cytotoxicity against various cancer cell lines.

- Mechanistic Insights : Another study focused on understanding how these compounds induce apoptosis and cell cycle arrest, providing insights into their potential as therapeutic agents in oncology.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

- SF-268 (central nervous system cancer)

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent cytotoxic effects. For instance, a study reported IC50 values for MCF7 and NCI-H460 cells at approximately 12.50 µM and 42.30 µM, respectively .

Antibacterial Activity

The compound has also shown potential as an antibacterial agent. It was tested against various strains of bacteria, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, suggesting its potential use in treating bacterial infections .

Potential Therapeutic Applications

Given its biological activities, the compound is being explored for several therapeutic applications:

Cancer Therapy

Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent, particularly for cancers that are resistant to existing treatments.

Antibiotic Development

With rising antibiotic resistance, compounds like this one may serve as templates for developing new antibacterial agents that can effectively target resistant strains.

Case Studies and Research Findings

Q & A

Q. What hybrid experimental-computational methods validate reaction mechanisms for scale-up?

- Methodological Answer :

- In Situ FTIR : Monitor intermediate formation during continuous-flow synthesis .

- Computational Fluid Dynamics (CFD) : Model heat/mass transfer in pilot-scale reactors to avoid hotspots .

- PAT Tools : Implement process analytical technology (e.g., Raman spectroscopy) for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.